Methyl 3-fluoro-5-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-5-methylpicolinate is an organic compound with the molecular formula C8H8FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-5-methylpicolinate typically involves the fluorination of 3-methylpicolinic acid followed by esterification. One common method includes the reaction of 3-methylpicolinic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The resulting 3-fluoro-5-methylpicolinic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent like thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-5-methylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-5-methylpicolinic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 3-amino-5-methylpicolinate or 3-thio-5-methylpicolinate.
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-amino-5-methylpicolinate.
Scientific Research Applications
Methyl 3-fluoro-5-methylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-5-methylpicolinate largely depends on its application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Methyl 5-fluoro-3-methylpicolinate: Similar structure but with the fluorine atom at a different position.
Methyl 3-chloro-5-methylpicolinate: Chlorine atom instead of fluorine.
Methyl 3-bromo-5-methylpicolinate: Bromine atom instead of fluorine.
Uniqueness: Methyl 3-fluoro-5-methylpicolinate is unique due to the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom’s small size and high electronegativity can enhance the compound’s stability and binding interactions in biological systems .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
methyl 3-fluoro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3 |
InChI Key |
QUJPSBLQCOCRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.